Butyl dihydrogen phosphate

Acid catalysis Extraction chemistry pH-dependent separations

Butyl dihydrogen phosphate (CAS 1623-15-0), also known as monobutyl phosphate (MBP), is an organophosphorus compound belonging to the class of phosphate esters. It features a single butyl ester group attached to a dihydrogen phosphate moiety, conferring a unique balance of hydrophilic and hydrophobic character that distinguishes it from its di- and tri-substituted analogs.

Molecular Formula C4H11O4P
Molecular Weight 154.1 g/mol
CAS No. 1623-15-0
Cat. No. B143570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl dihydrogen phosphate
CAS1623-15-0
Synonymsutylphosphoric acid
mono-n-butylphosphoric acid
mono-n-butylphosphoric acid, ammonium salt
mono-n-butylphosphoric acid, diammonium salt
mono-n-butylphosphoric acid, dipotassium salt
mono-n-butylphosphoric acid, disodium salt
mono-n-butylphosphoric acid, monopotassium salt
mono-n-butylphosphoric acid, potassium salt
mono-n-butylphosphoric acid, sodium salt
monobutylphosphoric acid
Molecular FormulaC4H11O4P
Molecular Weight154.1 g/mol
Structural Identifiers
SMILESCCCCOP(=O)(O)O
InChIInChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7)
InChIKeyBNMJSBUIDQYHIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl Dihydrogen Phosphate CAS 1623-15-0: Procurement-Relevant Properties and Comparator Differentiation


Butyl dihydrogen phosphate (CAS 1623-15-0), also known as monobutyl phosphate (MBP), is an organophosphorus compound belonging to the class of phosphate esters [1]. It features a single butyl ester group attached to a dihydrogen phosphate moiety, conferring a unique balance of hydrophilic and hydrophobic character that distinguishes it from its di- and tri-substituted analogs . This mono-substituted structure yields a higher acidity (pKa ≈ 1.97) and greater water solubility compared to dibutyl phosphate (DBP) and tributyl phosphate (TBP), enabling specialized applications in metal extraction, surfactant formulations, and analytical chemistry where precise ionic or interfacial behavior is required .

Why Generic Substitution of Butyl Dihydrogen Phosphate Fails: Quantitative Differentiation from Dibutyl and Tributyl Analogs


Substituting butyl dihydrogen phosphate with its di- or tri-alkylated analogs (e.g., dibutyl phosphate or tributyl phosphate) leads to significant, measurable changes in acidity, metal-binding selectivity, and process behavior . Butyl dihydrogen phosphate exhibits a substantially lower pKa (1.97) than dibutyl phosphate (1.53), translating to a >2.5-fold difference in acid dissociation constant and directly impacting its performance as an acidic extractant or catalyst . Furthermore, its mono-substituted structure yields distinct solubility and foaming characteristics in solvent extraction systems, as documented in uranium processing studies where monobutyl phosphate salts demonstrate different phase behavior and operational challenges compared to dibutyl phosphate salts [1]. The following quantitative evidence details these non-interchangeable differences.

Butyl Dihydrogen Phosphate Comparative Performance Data: Head-to-Head Evidence for Procurement Decisions


Acidity (pKa) Differentiation: Butyl Dihydrogen Phosphate vs. Dibutyl Phosphate

Butyl dihydrogen phosphate (pKa = 1.97±0.10) is a stronger acid than dibutyl phosphate (pKa = 1.53±0.50) . This pKa difference of 0.44 units corresponds to a 2.75-fold higher acid dissociation constant (Ka) for butyl dihydrogen phosphate, making it a more effective proton donor in acid-catalyzed reactions and a more potent extractant for metals that require acidic conditions .

Acid catalysis Extraction chemistry pH-dependent separations

Solubility Contrast in Solvent Extraction Systems: Uranyl Monobutyl Phosphate vs. Uranyl Dibutyl Phosphate

In aqueous nitric acid solutions (0–3 M) and 30% TBP in Amsco 125-82, the solubility of uranyl monobutyl phosphate increases from 0.05 to 50 g U/L as acidity rises from 0 to 3 M, whereas uranyl dibutyl phosphate shows a much lower increase from 0.004 to 0.7 g U/L over the same acidity range [1]. This 50-fold difference in maximum solubility demonstrates that monobutyl phosphate complexes are significantly more soluble in aqueous acidic phases, which can impact process design and metal recovery efficiency.

Nuclear fuel reprocessing Solvent extraction Metal recovery

Phase Behavior and Foaming Tendency: Monobutyl Phosphate vs. Dibutyl Phosphate Salts

Qualitative observations from solvent extraction studies indicate that both uranyl and ferric monobutyl phosphates exhibit extensive foaming in aqueous phases and settle slowly in organic phases, whereas dibutyl phosphate salts show less foaming but form flocculent solids that collect at interfaces [1]. Specifically, uranyl monobutyl phosphate foamed extensively in aqueous phases, and ferric monobutyl phosphate became a very flocculent solid forming foams on top of all aqueous solutions, suggesting it acts as a strong interface seeker in two-phase systems [1].

Solvent extraction Process engineering Nuclear reprocessing

Lipophilicity and Water Solubility: Structural Influence on Partitioning

Butyl dihydrogen phosphate (monobutyl phosphate) is described as insoluble in water , while dibutyl phosphate exhibits moderate water solubility of approximately 18 g/L at 20°C . This counter-intuitive difference arises from the commercial form of butyl dihydrogen phosphate often being a mixture or having different physical state; however, the monoester structure inherently confers greater hydrophilic character due to the presence of two ionizable hydroxyl groups, reflected in its lower XLogP3 value of -0.3 [1] compared to dibutyl phosphate's higher lipophilicity.

Surfactant design Extraction efficiency Formulation science

Optimal Application Scenarios for Butyl Dihydrogen Phosphate Based on Quantitative Differentiation


Selective Metal Extraction in Acidic Hydrometallurgy

Due to its higher acidity (pKa = 1.97) and distinct solubility profile compared to dibutyl phosphate, butyl dihydrogen phosphate is the preferred extractant for recovering lanthanides and actinides from acidic leach solutions, where its stronger acid functionality enhances metal ion complexation while its lower lipophilicity facilitates subsequent stripping from the organic phase .

Analytical Monitoring of TBP Degradation in Nuclear Fuel Reprocessing

Butyl dihydrogen phosphate is a primary radiolytic degradation product of tributyl phosphate (TBP) in the PUREX process. Its unique foaming and interface-seeking behavior necessitates precise quantification down to 0.1 mg/L using ion chromatography methods [1] [2].

Acid Catalyst for Esterification and Polymerization

With a 2.75-fold higher acid dissociation constant than dibutyl phosphate, butyl dihydrogen phosphate provides stronger acid catalysis for esterification and polymerization reactions requiring a balance of acidity and moderate lipophilicity, as validated in its use as a curing catalyst in coating formulations .

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